
Krypton-81m
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Krypton-81m is a radioactive isotope of krypton, which is used in various scientific research applications. It is produced by bombarding rubidium-81 with neutrons in a nuclear reactor. Krypton-81m has a half-life of 13 seconds, which makes it ideal for medical imaging and other laboratory experiments.
Wissenschaftliche Forschungsanwendungen
1. Lung Function Assessment in Pediatrics
Krypton-81m is used for evaluating regional lung ventilation in pediatric patients. It offers advantages over xenon-133, such as better imaging characteristics, ease of examination, improved resolution, better detection and localization of abnormalities, and a lower dose to the patient (Li et al., 1979).
2. Myocardial Perfusion Analysis
Krypton-81m, used in a generator-delivery system, facilitates the assessment of myocardial perfusion. It provides images of myocardial perfusion that define relative levels of perfusion, collateral circulation, and areas of occlusion in dogs, which could be applicable to humans (Kaplan et al., 1976).
3. Dynamic Lung Scans in Infancy
For studying regional lung function, Krypton 81m is used, especially suitable for young, uncooperative patients due to low radiation dosage, short scanning time, and high resolution (Wong & Silverman, 1982).
4. Right Ventricular Ejection Fraction Measurement
Krypton-81m is utilized to study right ventricular function, showing accurate and reproducible results. It allows for multiple measurements over a short period due to its ultrashort half-life (Wong et al., 1985).
5. Production and Use in Nuclear Medicine
Krypton-81m is produced from the decay of rubidium-81 and used in lung ventilation imaging. The preparation process involves a cyclotron bombardment of a krypton gas target (Regdos et al., 1991).
6. Ventilation Studies of the Lung
Krypton-81m has been found useful in routine clinical practice for lung ventilation studies, offering the ease of obtaining multiple views for better clinical assessment (Klopper et al., 1981).
7. Esophageal Transit Evaluation in Children and Infants
Krypton-81m is used for assessing esophageal transit in children and infants with esophageal disorders, providing quantitative assessments with extremely low radiation doses (Ham et al., 2006).
8. Isotope Trace Analyses
Krypton-81m aids in isotope trace analysis, allowing counting of individual krypton atoms in natural samples. This technique is free of contamination and applicable to various isotope tracers (Chen et al., 1999).
9. Dating Very Old Groundwater
Measurement of 81Kr has been used to date old groundwater, with 81Kr enabling determination of groundwater ages over extensive time scales (Collon et al., 2000).
10. Pulmonary Embolism Detection
Krypton-81m has been used to detect pulmonary embolism (PE) effectively, showing higher sensitivity in certain clinical scenarios compared to xenon-133 (Cherng et al., 2000).
Eigenschaften
CAS-Nummer |
15678-91-8 |
|---|---|
Produktname |
Krypton-81m |
Molekularformel |
Kr |
Molekulargewicht |
80.91659 g/mol |
IUPAC-Name |
krypton-81 |
InChI |
InChI=1S/Kr/i1-3 |
InChI-Schlüssel |
DNNSSWSSYDEUBZ-OIOBTWANSA-N |
Isomerische SMILES |
[81Kr] |
SMILES |
[Kr] |
Kanonische SMILES |
[Kr] |
Andere CAS-Nummern |
15678-91-8 |
Synonyme |
81Kr radioisotope Kr-81 radioisotope Krypton-81 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



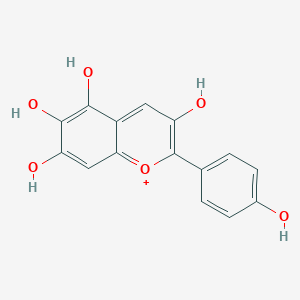
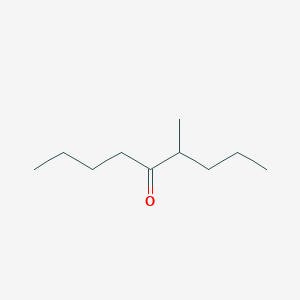
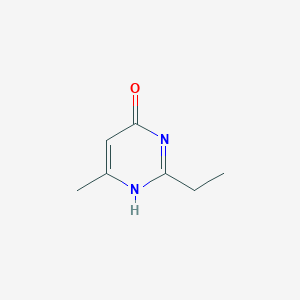
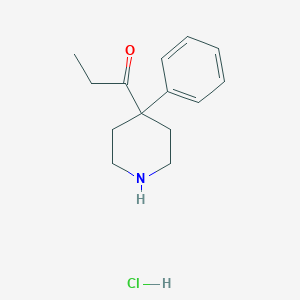


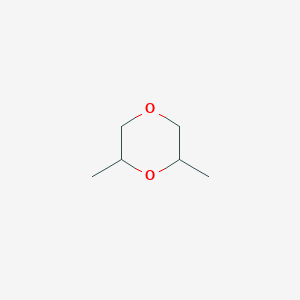
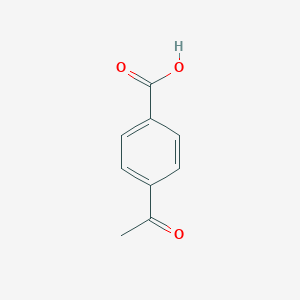
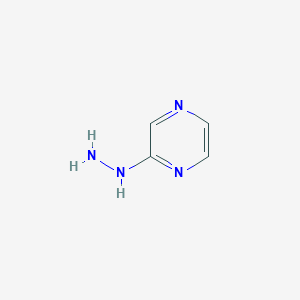
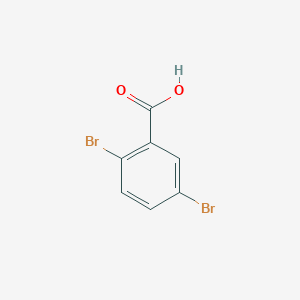
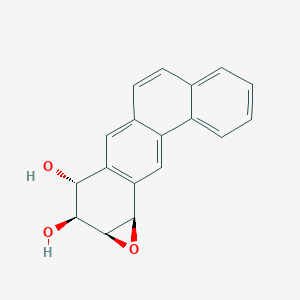
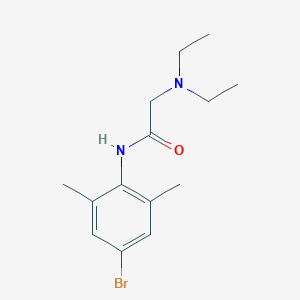
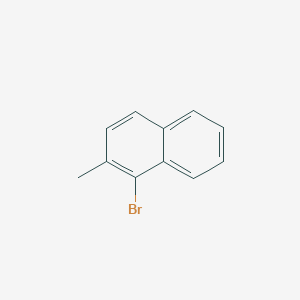
![Acetamide, N-[4-[[2-nitro-4-[(4-nitrophenyl)azo]phenyl]amino]phenyl]-](/img/structure/B105005.png)